molecular formula C7H6N2O B1352741 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile CAS No. 70411-83-5

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

Cat. No.: B1352741
CAS No.: 70411-83-5
M. Wt: 134.14 g/mol
InChI Key: KTFKAUVXDUNFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (CID 11170995) is a high-purity heterocyclic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . This chemical serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly for constructing more complex molecules with potential biological activity . Its structure features a pyridone core functionalized with a nitrile group at the 4-position, making it a key intermediate in synthesizing various derivatives . In scientific research, this compound undergoes diverse chemical reactions, including reduction of the nitrile group to form amine derivatives and nucleophilic substitution at the carbonyl and nitrile positions to create substituted pyridone derivatives . The functional groups allow it to interact with specific molecular targets, and its nitrile group can form hydrogen bonds with active site residues of enzymes, potentially modulating their catalytic activity . Researchers utilize it primarily as a precursor in the development of compounds with documented pharmacological interests, such as those exhibiting antiproliferative and enzyme inhibition properties in preliminary studies . This product is intended for research and development use only in laboratory settings. It must be handled by technically qualified personnel and is strictly not for human or veterinary use, nor for consumption in any form .

Properties

IUPAC Name

1-methyl-2-oxopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFKAUVXDUNFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457503
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70411-83-5
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves heterocyclic ring formation and functional group transformations on pyridine derivatives. Although direct detailed synthetic protocols for this exact compound are limited in public literature, related compounds and analogs provide insight into common preparation strategies:

  • Heterocyclization Reactions: The compound can be synthesized via cyclization reactions involving aminomethylidene derivatives and cyano-substituted precursors. For example, heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide analogs has been reported for related dihydropyridine derivatives, which suggests a similar approach could be adapted for this compound.

  • Alkaline Hydrolysis and Cyclization: Starting from 4-oxoalkane-1,1,2,2-tetracarbonitriles, alkaline hydrolysis followed by cyclization can yield pyridine-4-carbonitrile derivatives. This method is common for synthesizing pyridine-based heterocycles with keto and nitrile functionalities.

  • Methylation Step: The introduction of the methyl group at the nitrogen (1-position) is typically achieved by methylation of the corresponding 2-oxo-1,2-dihydropyridine-4-carbonitrile precursor using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

  • Reaction Conditions: These syntheses generally require controlled temperature (often room temperature to reflux), pH adjustment (alkaline conditions for hydrolysis), and use of solvents like DMSO, ethanol, or water mixtures. Purification is commonly done by crystallization or chromatographic techniques.

Formulation and Preparation for Use

For practical applications, especially in biological assays or in vivo studies, this compound is prepared as stock solutions and formulated carefully to ensure solubility and stability:

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 7.4549
5 mM 1 1.491
10 mM 1 0.7455

Table 1: Preparation of stock solutions in DMSO for this compound

  • Master Liquid Preparation: The compound is first dissolved in DMSO to create a master stock solution at a desired concentration, ensuring complete dissolution by vortexing, ultrasound, or gentle heating.

  • In Vivo Formulation: The DMSO master solution is then diluted sequentially with co-solvents such as PEG300, Tween 80, and water or corn oil to prepare clear, injectable formulations. The order of solvent addition and clarity of the solution at each step are critical to avoid precipitation.

Industrial and Large-Scale Synthesis

Industrial production methods are optimized for yield and purity but are often proprietary. General practices include:

  • Use of large-scale reactors for controlled cyclization and methylation reactions.

  • Optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize product yield.

  • Purification by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or research use.

Analytical and Research Findings

  • The compound exhibits significant biological activity, including antibacterial and potential antitumor effects, which underscores the importance of efficient synthesis and formulation.

  • Chemical reactions involving this compound include oxidation, reduction, and substitution, which can be used to derivatize or modify the molecule for further applications.

  • Stability and solubility data indicate that DMSO is the preferred solvent for stock solutions, with co-solvents used to tailor formulations for biological compatibility.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes
Synthetic Route Heterocyclization of aminomethylidene derivatives with cyano precursors Adapted from related dihydropyridine syntheses
Functionalization Methylation using methyl iodide or dimethyl sulfate Introduces N-methyl group
Hydrolysis and Cyclization Alkaline hydrolysis of tetracarbonitriles Forms pyridine ring with keto and nitrile groups
Stock Solution Preparation Dissolution in DMSO at 1-10 mM concentrations Ensures solubility and stability
In Vivo Formulation Sequential dilution with PEG300, Tween 80, water or corn oil Requires clear solution at each step
Industrial Scale Large-scale reactors with optimized parameters Proprietary but follows similar chemistry

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing various biologically active molecules. Its derivatives are often investigated for their antimicrobial , antiviral , and anticancer activities.

Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative was synthesized and tested against breast cancer cells, showing an IC50 value indicating potent activity compared to standard chemotherapeutics .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex structures.

Synthetic Pathways
this compound can undergo:

  • Condensation Reactions: Leading to the formation of more complex heterocycles.
  • Nucleophilic Substitutions: Useful in synthesizing derivatives with enhanced biological activity.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionOutcome
CondensationReaction with aldehydesFormation of substituted pyridines
Nucleophilic SubstitutionReaction with amines or alcoholsSynthesis of amine derivatives
CyclizationReaction under acidic conditionsFormation of multi-cyclic compounds

Material Science

In material science, this compound has been explored for its potential use in developing new materials with specific electronic properties.

Applications in Polymers
Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and electrical conductivity. This opens avenues for applications in:

  • Conductive Polymers: Used in flexible electronics.
  • Thermal Insulators: Providing better performance in high-temperature applications.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the Pim-1 protooncogene, which plays a role in oncogenesis . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile with similar pyridinone derivatives:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Physicochemical Notes
This compound (70411-83-5) 1-CH₃, 2-O, 4-CN C₇H₆N₂O 134.14 High solubility in DMSO; stable at -80°C
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (109273-57-6) 4-CH₃, 6-(4-OCH₃-C₆H₄), 3-CN C₁₄H₁₂N₂O₂ 240.26 Increased lipophilicity due to methoxyphenyl group
1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (39108-47-9) 1-C₄H₉, 6-OH, 4-CH₃, 3-CN C₁₁H₁₄N₂O₂ 206.24 Hydroxy group enhances polarity; moderate solubility
5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (147619-40-7) 5-Cl, 4-OCH₃, 3-CN C₇H₅ClN₂O₂ 184.58 Electron-withdrawing Cl and OCH₃ influence reactivity

Key Observations :

  • The methyl group at the 1-position in the target compound reduces steric hindrance compared to bulkier substituents like butyl (e.g., 39108-47-9) .
  • Nitrile groups at varying positions (3- vs.
  • Substituents such as methoxyphenyl (240.26 g/mol) or chlorine (184.58 g/mol) significantly increase molecular weight and modulate lipophilicity .
Antioxidant Activity:
  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (unlisted CAS, see ) demonstrated 79.05% antioxidant activity at 12 ppm (vs. ascorbic acid: 82.71%), attributed to electron-donating hydroxyl and methoxy groups .
  • In contrast, 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed only 17.55% activity , highlighting the critical role of substituent positioning .
Antibacterial Activity:
  • Pyridinone derivatives with bromophenyl and hydroxy-methoxyphenyl groups exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli, likely due to enhanced membrane interaction from aromatic rings .

Molecular Docking and Binding Affinities

  • Docking studies on pyridinone derivatives (e.g., ) reveal that bromophenyl and methoxy groups enhance binding affinity to bacterial protein targets, correlating with their higher biological activity.
  • The nitrile group in 70411-83-5 could act as a hydrogen-bond acceptor, but its simpler structure may limit multi-target interactions compared to more complex analogs .

Biological Activity

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS No. 93271-59-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse scientific literature.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
InChI KeyXSJRLWNOZDULKJ-UHFFFAOYSA-N
Boiling PointNot available
Synonyms3-Cyano-4-methyl-2-pyridone

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It can be derived from simpler precursors through condensation reactions followed by cyclization processes. The exact synthetic pathway may vary based on the desired purity and yield.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to dihydropyridine structures. For instance, derivatives have shown significant inhibitory activity against HIV-1. In vitro assays revealed that certain analogs exhibited up to 84% inhibition of P24 expression at a concentration of 100 μM without significant cytotoxicity on tested cell lines .

Calcium Channel Blockade

Compounds with a dihydropyridine skeleton, such as 1-Methyl-2-oxo-1,2-dihydropyridine derivatives, are known for their role as calcium channel blockers (CCBs). These compounds can modulate calcium ion influx in vascular tissues, making them potential candidates for treating cardiovascular diseases . Their mechanism often involves blocking voltage-gated calcium channels, which can lead to vasodilation and reduced blood pressure.

Neuroprotective Effects

In silico studies suggest that dihydropyridine derivatives may exhibit neuroprotective effects by interacting with key proteins involved in neurodegenerative diseases. For example, molecular docking studies have indicated that these compounds could inhibit amyloid-beta peptide aggregation, which is crucial in Alzheimer's disease pathology .

Case Studies

  • HIV Inhibition Study : A series of novel dihydropyridine derivatives were synthesized and evaluated for their anti-HIV activity. Among them, specific compounds demonstrated strong inhibitory effects on HIV replication in cell cultures, suggesting a promising avenue for further drug development .
  • Calcium Channel Studies : Research on calcium channel blockers has shown that modifications in the dihydropyridine structure can enhance their efficacy and selectivity for different calcium channels, leading to improved therapeutic profiles in managing hypertension and angina .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile and its derivatives?

The compound and its analogs are typically synthesized via a four-component reaction involving aromatic ketones, aldehydes, ethyl cyanoacetate, and ammonium acetate. A general procedure involves refluxing equimolar amounts of the ketone, aldehyde, and ethyl cyanoacetate with excess ammonium acetate in ethanol for 10–20 hours. The precipitate is filtered, washed with ethanol, and purified via column chromatography (eluting with methylene chloride/methanol mixtures) . For example:

  • Example synthesis : 6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile was obtained in 85% yield after refluxing for 12 hours and purification .
  • Key characterization : IR (2210 cm⁻¹ for nitrile), 1H-NMR^1 \text{H-NMR} (aromatic protons at 7.06–7.78 ppm), and mass spectrometry (m/z 320 for M+^+) are critical for structural validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves. Gloves must be inspected before use and disposed of after contamination .
  • Engineering controls : Work in a fume hood to minimize inhalation risks. Wash hands thoroughly after handling .
  • First aid : In case of exposure, immediately consult a physician and provide the safety data sheet (SDS) .

Q. How are initial biological activities of these derivatives screened in anticancer research?

Compounds are evaluated against human tumor cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) using growth inhibition assays (IC50_{50} determination). For example:

  • Compound 6 (4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile) showed an IC50_{50} of 0.70 µM against HT-29 .
  • Docking studies against survivin and PIM1 kinase help identify potential molecular targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of anticancer activity?

  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the aryl rings enhance potency. For instance, fluorophenyl derivatives show lower IC50_{50} values compared to non-halogenated analogs .
  • Scaffold modifications : Replacing the oxo group with an imino group (e.g., compound 6 ) improves target binding via hydrogen-bond interactions with kinase active sites .
  • Data-driven design : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with favorable binding energies to survivin (−8.2 kcal/mol) or PIM1 (−7.9 kcal/mol) .

Q. What analytical techniques are critical for resolving structural ambiguities or purity issues?

  • Chromatography : Column chromatography (silica gel, CH2_2Cl2_2:MeOH gradients) ensures >95% purity .
  • Spectroscopy :
    • 1H-NMR^1 \text{H-NMR}: Aromatic proton splitting patterns (e.g., meta/para substitution) and pyridone C5-H singlet (~6.7 ppm) confirm regiochemistry .
    • HRMS : Exact mass analysis (e.g., m/z 307.0845 for C18_{18}H11_{11}FN2_2O2_2) validates molecular formulas .

Q. How can contradictory data in biological assays be systematically addressed?

  • Dose-response validation : Replicate IC50_{50} measurements across multiple cell lines (e.g., compare HT-29 vs. MDA-MB-231) to rule out cell-specific artifacts .
  • Off-target profiling : Screen compounds against unrelated kinases (e.g., EGFR, VEGFR2) to confirm selectivity for survivin/PIM1 .
  • Metabolic stability : Assess compound stability in liver microsomes to differentiate intrinsic potency from pharmacokinetic limitations .

Q. What strategies improve the pharmacokinetic (PK) properties of dihydropyridine derivatives?

  • BBB permeability : Derivatives with logP values between 2–3 (e.g., methyl or ethyl substituents) show enhanced blood-brain barrier penetration, critical for neuro-oncology applications .
  • Metabolic engineering : Introduce hydroxylation-resistant groups (e.g., fluorination at C4) to reduce CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.